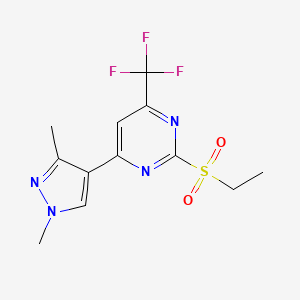
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, also known as DMS-611, is a novel and potent inhibitor of protein kinase D (PKD). PKD is a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. DMS-611 has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine inhibits PKD by binding to its catalytic domain and preventing its activation. PKD is activated by various stimuli, including growth factors, cytokines, and stress signals, and plays a critical role in the regulation of various cellular processes. By inhibiting PKD, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can block the downstream signaling pathways that promote cancer cell growth, inflammation, and cardiovascular diseases.
Biochemical and physiological effects:
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the phosphorylation of various downstream targets of PKD, including histone deacetylase 5 (HDAC5), heat shock protein 27 (HSP27), and c-Jun N-terminal kinase (JNK). It can also induce apoptosis and cell cycle arrest in cancer cells, and reduce the infiltration of immune cells in inflamed tissues. In cardiovascular diseases, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can reduce oxidative stress and inflammation, and improve endothelial function and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKD, and can be used at low concentrations to achieve maximal inhibition. It has also shown good pharmacokinetic properties in animal models, including good oral bioavailability and long half-life. However, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties and toxicity profiles in humans are not fully understood. It may also have off-target effects on other kinases or cellular processes, which need to be carefully evaluated.
Orientations Futures
There are several future directions for the research on 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine. First, more preclinical studies are needed to evaluate its efficacy and safety in various disease models, and to identify the optimal dosing and administration regimens. Second, the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and cardiovascular effects need to be further elucidated, to identify new targets and biomarkers for drug development. Third, the potential of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine as a combination therapy with other drugs, such as chemotherapy or immunotherapy, needs to be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in humans, and to determine its potential as a new therapeutic agent for cancer, inflammation, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-sulfonamide, which is then reacted with trifluoromethyl iodide and a base to yield the final product. The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been described in detail in a patent application (US20140221380A1).
Applications De Recherche Scientifique
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the anti-cancer effects of chemotherapy and radiation therapy. In inflammation, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells. In cardiovascular diseases, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia/reperfusion injury.
Propriétés
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2S/c1-4-22(20,21)11-16-9(5-10(17-11)12(13,14)15)8-6-19(3)18-7(8)2/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKCWGSVTNCGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

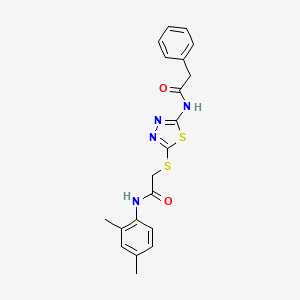
![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)
![N-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2972476.png)
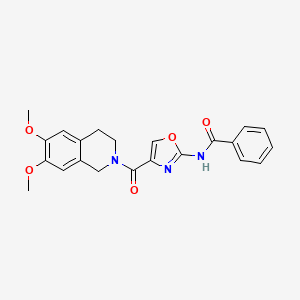
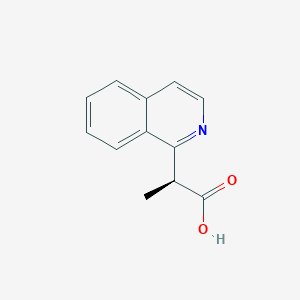
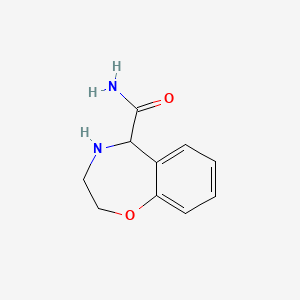
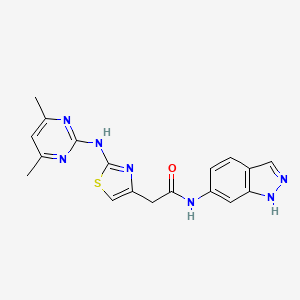
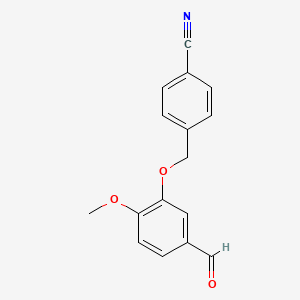
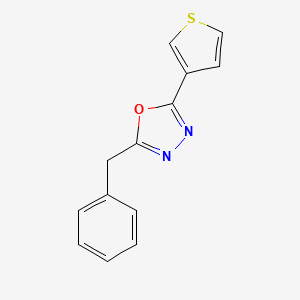
![2-(3,4-dimethylphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2972488.png)
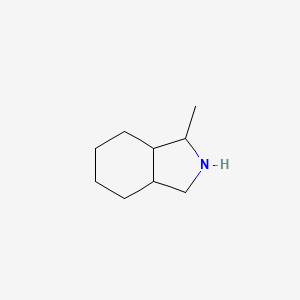
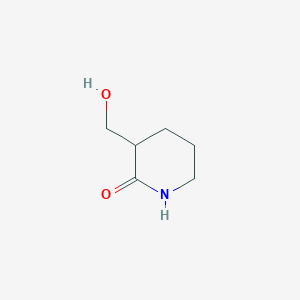
![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)
![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)